molecular formula C9H5F6NOS B14514733 N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide CAS No. 63583-03-9

N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide

Katalognummer: B14514733
CAS-Nummer: 63583-03-9
Molekulargewicht: 289.20 g/mol
InChI-Schlüssel: UBIFUIWIWJNPGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide typically involves the reaction of benzenesulfinamide with hexafluoropropanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of advanced chemical reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfenamide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of high-performance materials, including fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism of action of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially altering their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar reactivity.

    Hexafluoroisopropanol: Another fluorinated compound used in organic synthesis.

    Trifluoromethyl derivatives: Compounds with similar fluorine content and reactivity.

Uniqueness

N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide is unique due to its specific combination of a sulfinamide group with a highly fluorinated alkylidene group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

63583-03-9

Molekularformel

C9H5F6NOS

Molekulargewicht

289.20 g/mol

IUPAC-Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzenesulfinamide

InChI

InChI=1S/C9H5F6NOS/c10-8(11,12)7(9(13,14)15)16-18(17)6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

UBIFUIWIWJNPGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)N=C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.